molecular formula C32H51N9O16 B12749447 Levomefolate glucosamine CAS No. 1181972-37-1

Levomefolate glucosamine

Cat. No.: B12749447
CAS No.: 1181972-37-1
M. Wt: 817.8 g/mol
InChI Key: FZDRYCKUVGVDSO-KWWXADPNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Levomefolate glucosamine is synthesized through a series of chemical reactions starting from folic acid. The process involves the reduction of folic acid to tetrahydrofolate, followed by methylation to form 5-methyltetrahydrofolate. The final step involves the formation of the glucosamine salt .

Industrial Production Methods

Industrial production of this compound involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is typically produced as a crystalline form of the calcium salt, which provides the stability required for use as a supplement .

Chemical Reactions Analysis

Types of Reactions

Levomefolate glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of tetrahydrofolate and methyltetrahydrofolate, which have different biological activities and applications .

Scientific Research Applications

Levomefolate glucosamine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is essential for DNA synthesis and repair, making it a crucial component in genetic research.

    Medicine: this compound is used as a supplement to prevent folate deficiency and neural tube defects during pregnancy.

    Industry: The compound is used in the production of dietary supplements and fortified foods.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique because it is the biologically active form of folate that does not require enzymatic conversion and can be utilized directly by the body. This makes it more efficient and effective in preventing folate deficiency and related health issues .

Properties

CAS No.

1181972-37-1

Molecular Formula

C32H51N9O16

Molecular Weight

817.8 g/mol

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C20H25N7O6.2C6H13NO5/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;2*7-3(1-8)5(11)6(12)4(10)2-9/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);2*1,3-6,9-12H,2,7H2/t12-,13-;2*3-,4+,5+,6+/m000/s1

InChI Key

FZDRYCKUVGVDSO-KWWXADPNSA-N

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O

Origin of Product

United States

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